N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-19(2)12(14-9-11-5-3-4-6-13(11)22-14)10-18-24(20,21)16-8-7-15(17)23-16/h3-9,12,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCSQWHZPYBWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of the dimethylaminoethyl group. The final step involves the sulfonation of the chlorothiophene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context.
Comparison with Similar Compounds
Substituent Variations in Benzofuran/Benzothiophene Derivatives
Compound : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS: 2034355-43-4)
- Key Differences: Core: Benzothiophene (sulfur atom) replaces benzofuran (oxygen). Side Chain: Hydroxypropyl instead of dimethylaminoethyl.
- Implications: Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter metabolic stability compared to benzofuran.
Dihydrobenzofuran Derivatives
Compound: 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide (CAS: 1428371-43-0)
- Key Differences :
- Core : Partially saturated dihydrobenzofuran (improved conformational stability).
- Substituent : 2-chlorophenyl methanesulfonamide instead of 5-chlorothiophene sulfonamide.
- Implications :
- Saturation in the benzofuran ring may reduce aromatic interactions but increase resistance to oxidative degradation.
- The smaller methanesulfonamide group versus thiophene sulfonamide could decrease steric hindrance in target binding.
Quinoline-Based Analogues
Compound: SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)
- Key Differences: Core: Quinoline instead of benzofuran. Functional Groups: Carboxamide and hydroxyquinoline vs. sulfonamide and thiophene.
- Implications: Quinoline’s planar structure may enhance intercalation with biomolecules, while the carboxamide group offers distinct hydrogen-bonding profiles. Molecular weight (309.79 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Solubility: The dimethylaminoethyl group in the target compound likely improves water solubility compared to hydroxypropyl or methanesulfonamide analogs .
- Synthetic Routes : Sulfonamide formation methods (e.g., chlorosulfonic acid reactions in ) are critical for synthesizing such compounds, though specific protocols for the target remain unspecified .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide, with CAS number 2034612-88-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 384.9 g/mol. It features a benzofuran moiety, a dimethylaminoethyl group, and a sulfonamide structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034612-88-7 |
| Molecular Formula | C₁₆H₁₇ClN₂O₃S₂ |
| Molecular Weight | 384.9 g/mol |
Biological Activity Overview
Research indicates that compounds containing benzofuran and thiophene structures often exhibit significant biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The specific compound in focus has been evaluated for its effects on various cancer cell lines and its potential as an antimicrobial agent.
Antitumor Activity
Recent studies have shown that compounds similar to this compound possess antitumor properties. For instance, compounds with similar structural features were tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) using 2D and 3D cell culture methods. The results indicated that these compounds could inhibit cell proliferation effectively.
- IC50 Values :
- HCC827:
- NCI-H358:
These values suggest a promising potential for further development as antitumor agents .
Antimicrobial Activity
The antimicrobial activity of this compound has also been assessed against various bacterial strains. The testing methods included broth microdilution assays according to CLSI guidelines. Compounds with similar structures showed effective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
